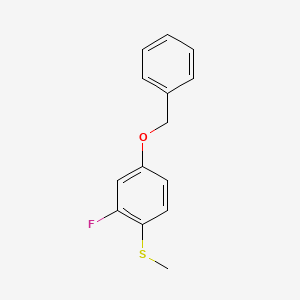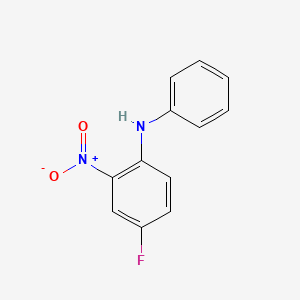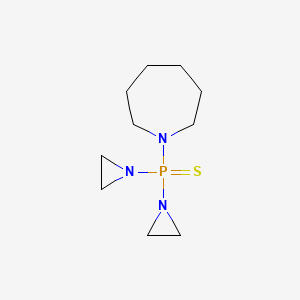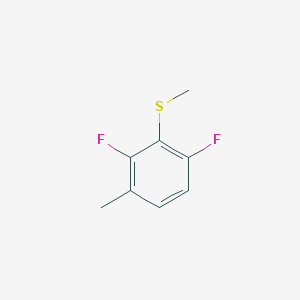
Allyl ((2R,3R,4R,5R)-4-((tert-butyldimethylsilyl)oxy)-5-(2-(((E)-(dimethylamino)methylene)amino)-6-oxo-1,6-dihydro-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-yl) (2-cyanoethyl) phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Allyl ((2R,3R,4R,5R)-4-((tert-butyldimethylsilyl)oxy)-5-(2-(((E)-(dimethylamino)methylene)amino)-6-oxo-1,6-dihydro-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-yl) (2-cyanoethyl) phosphate is a complex organic compound. It features a purine base, a tetrahydrofuran ring, and a phosphate group, making it a molecule of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the protection of hydroxyl groups, formation of the purine base, and subsequent phosphorylation. Typical reagents might include tert-butyldimethylsilyl chloride for protection, and various phosphorylating agents.
Industrial Production Methods
Industrial production methods would involve scaling up the laboratory synthesis, optimizing reaction conditions for yield and purity, and ensuring compliance with safety and environmental regulations.
Analyse Des Réactions Chimiques
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Potentially at the hydroxymethyl group.
Reduction: Possible at the purine base.
Substitution: Likely at the phosphate group.
Common Reagents and Conditions
Common reagents might include oxidizing agents like PCC, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.
Major Products
The major products would depend on the specific reactions, but could include oxidized or reduced forms of the compound, or derivatives with substituted phosphate groups.
Applications De Recherche Scientifique
This compound could have applications in:
Chemistry: As a building block for more complex molecules.
Biology: Potentially as a nucleotide analog.
Medicine: Possibly in drug development, particularly for antiviral or anticancer therapies.
Industry: As a specialty chemical in various applications.
Mécanisme D'action
The mechanism of action would depend on its specific application. For example, as a nucleotide analog, it might inhibit DNA or RNA synthesis by incorporating into the nucleic acid chain and causing chain termination.
Comparaison Avec Des Composés Similaires
Similar Compounds
Adenosine triphosphate (ATP): A nucleotide involved in energy transfer.
Cytidine triphosphate (CTP): Another nucleotide involved in cellular processes.
Uniqueness
This compound’s uniqueness lies in its specific structure, which combines a purine base with a protected hydroxyl group and a phosphate group, potentially offering unique properties and applications.
Propriétés
Formule moléculaire |
C25H40N7O8PSi |
|---|---|
Poids moléculaire |
625.7 g/mol |
Nom IUPAC |
[(2R,3R,4R,5R)-4-[tert-butyl(dimethyl)silyl]oxy-5-[2-[(E)-dimethylaminomethylideneamino]-6-oxo-1H-purin-9-yl]-2-(hydroxymethyl)oxolan-3-yl] 2-cyanoethyl prop-2-enyl phosphate |
InChI |
InChI=1S/C25H40N7O8PSi/c1-9-12-36-41(35,37-13-10-11-26)39-19-17(14-33)38-23(20(19)40-42(7,8)25(2,3)4)32-16-27-18-21(32)29-24(30-22(18)34)28-15-31(5)6/h9,15-17,19-20,23,33H,1,10,12-14H2,2-8H3,(H,29,30,34)/b28-15+/t17-,19-,20-,23-,41?/m1/s1 |
Clé InChI |
NOJIJRBENLXFTN-QGXZXQALSA-N |
SMILES isomérique |
CC(C)(C)[Si](C)(C)O[C@@H]1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=C(NC3=O)/N=C/N(C)C)CO)OP(=O)(OCCC#N)OCC=C |
SMILES canonique |
CC(C)(C)[Si](C)(C)OC1C(C(OC1N2C=NC3=C2N=C(NC3=O)N=CN(C)C)CO)OP(=O)(OCCC#N)OCC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methanesulfonic acid;N-[5-[[4-(1-methylindol-3-yl)pyrimidin-2-yl]amino]-2-[methyl-[2-(methylamino)ethyl]amino]-6-(2,2,2-trifluoroethoxy)pyridin-3-yl]prop-2-enamide](/img/structure/B14762663.png)
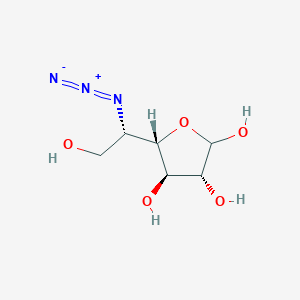
![Tert-butyl (1R,5S)-3-(2-chloropyrimidin-4-yl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B14762669.png)
![(E)-N'-(9-((1S,3R,4R,7S)-7-hydroxy-1-(hydroxymethyl)-2,5-dioxabicyclo[2.2.1]heptan-3-yl)-6-oxo-6,9-dihydro-1H-purin-2-yl)-N,N-dimethylformimidamide](/img/structure/B14762671.png)
![3-Methoxy-4-[(4-methoxyphenyl)methyl]benzaldehyde](/img/structure/B14762673.png)
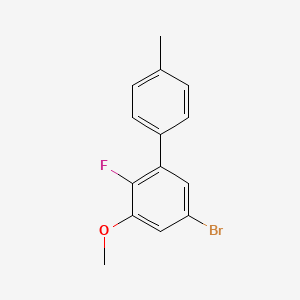
![Methyl 5-amino-3'-methyl-[1,1'-biphenyl]-2-carboxylate](/img/structure/B14762688.png)
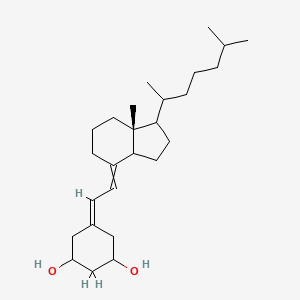
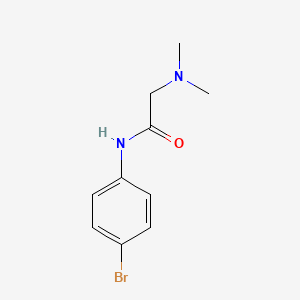
![3-Amino-N-((3'-methyl-[1,1'-biphenyl]-4-yl)methyl)propanamide hydrochloride](/img/structure/B14762707.png)
